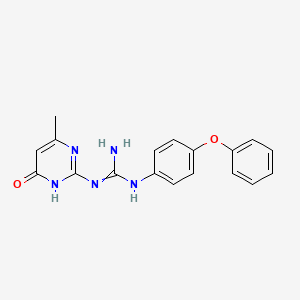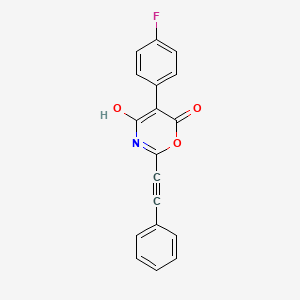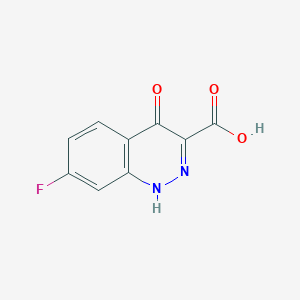![molecular formula C9H7F2NO2 B11772972 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
2-(Difluoromethoxy)-6-methylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-6-methylbenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole can be achieved through various methods. One common approach involves the use of difluorocarbene chemistry. Difluorocarbene can be generated using free difluorocarbene or a copper(I) difluorocarbene complex.
Another method involves the use of fluorinated cyclopropanes as starting materials. These cyclopropanes can be prepared using an iron(III) trifluoroethylidene complex or free difluorocarbene. The cyclopropanes are then subjected to ring-opening reactions to form the desired oxazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. These processes often utilize catalysts such as palladium or rhodium complexes to facilitate the reactions. The use of continuous flow methods allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-6-methylbenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodosobenzene or trifluoromethanesulfonic acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Iodosobenzene, trifluoromethanesulfonic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions result in the formation of reduced oxazole compounds .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-6-methylbenzo[d]oxazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes through non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-6-methylbenzo[d]oxazole include:
2-(Difluoromethoxy)pyridine: A compound with a similar difluoromethoxy group but a different heterocyclic ring structure.
2-(Difluoromethylthio)oxazole: A compound with a difluoromethylthio group instead of a difluoromethoxy group.
2-(Difluoromethoxy)benzoxazine: A compound with a benzoxazine ring structure and a difluoromethoxy group.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the difluoromethoxy group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H7F2NO2 |
|---|---|
Poids moléculaire |
199.15 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4,8H,1H3 |
Clé InChI |
RPIIBSFOSNRVAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(O2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)

![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)



![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)

![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)


